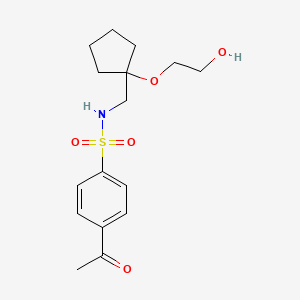

![molecular formula C19H17BrO5S B2396361 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one CAS No. 893788-78-8](/img/structure/B2396361.png)

3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

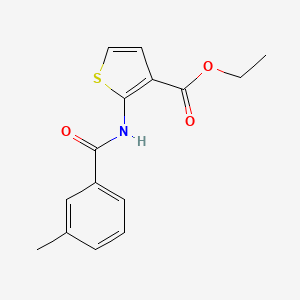

The compound “3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also has a sulfonyl group attached to a bromophenyl group, which is a common component in various organic compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the reaction of arenes with electrophiles, leading to the substitution of a hydrogen atom on the aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-2-one group would contribute a bicyclic structure, while the bromophenyl sulfonyl group would add additional complexity .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the bromine atom on the bromophenyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bromine atom could potentially increase the compound’s density and boiling point .

Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

Several derivatives of 4-Chloro-chromen-2-one, a compound structurally related to 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one, have been synthesized and shown to exhibit bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Klebsiella (Behrami, 2014).

Another research synthesized new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and subjected them to oxidation to obtain 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones. These compounds demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Rajesha et al., 2011).

Unique Synthesis and Structural Insights

A study involving the synthesis of biscoumarins catalyzed by an acidic ionic liquid unexpectedly produced a tetracyclic compound closely related to 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one, offering insights into novel synthetic pathways and structural characteristics of these compounds (Tavakoli-Hoseini et al., 2011).

Further Applications in Synthesis

Additional studies have focused on the synthesis of various derivatives of 2H-chromen-2-ones, revealing the versatile chemical nature and potential applications of these compounds in different scientific domains. For example, the base-mediated cyclocondensation of salicylaldehydes and 2-bromoallyl sulfones led to the synthesis of 3-sulfonylchromene derivatives (Kumar et al., 2015), and the copper(II) acetate mediated synthesis of 3-sulfonyl-2-aryl-2H-chromenes demonstrated a high-yielding method for creating these compounds (Chang et al., 2019).

Mécanisme D'action

Mode of Action

It is known that sulfonyl chloride groups, such as the one present in this compound, are often used as activating agents in the synthesis of various biochemical compounds . They can form sulfonyl derivatives with amines and alcohols, which may suggest potential interactions with these types of molecules .

Biochemical Pathways

The compound’s bromobenzenesulfonyl moiety has been used in the synthesis of various bioactive molecules, suggesting that it may interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6-tert-butyl-8-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQNLEMRRZVIJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide](/img/structure/B2396278.png)

![2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole](/img/structure/B2396279.png)

![(4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2396280.png)

![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2396283.png)

![7-(4-fluorobenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2396287.png)

![N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2396288.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)